Petromyzonol

概要

説明

Synthesis Analysis

The synthesis of Petromyzonol involves the conversion of the bile acid precursor acetylcholic acid in the bile of sea lamprey larvae . A study has reported the isolation, partial purification, and characterization of petromyzonol sulfotransferase (PZ-SULT) from larval lamprey liver .Molecular Structure Analysis

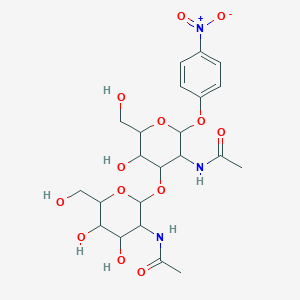

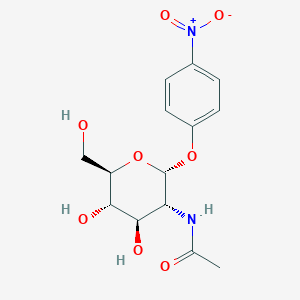

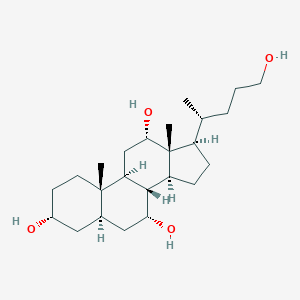

The molecular formula of Petromyzonol is C24H42O4 . The structure includes a total of 77 bonds, with 35 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 4 hydroxyl groups, 3 secondary alcohols, and 1 sulfuric acid .Chemical Reactions Analysis

While specific chemical reactions involving Petromyzonol are not detailed in the search results, it is known that Petromyzonol sulfate acts as a pheromone and oviposition chemical attractant .科学的研究の応用

Behavioral Responses of Sea Lamprey

Petromyzonol, specifically its derivative 3-keto petromyzonol sulfate (3kPZS), is used in the control of sea lamprey (Petromyzon marinus). The amount of 3kPZS applied to a trap relates to the catch, and this relationship varies among different types of streams . This application is crucial for understanding the behavior of sea lamprey and developing effective control strategies .

Population Monitoring of Southern Pouched Lamprey

Petromyzonol sulfate (PS), a component of the migratory pheromone mixture released by the southern pouched lamprey (Geotria australis), is used as a potential tool for population monitoring in New Zealand streams . This application provides valuable data for conservation efforts .

Pheromone Research

Petromyzonol and its derivatives are key components of the migratory pheromone mixture used by various species of lamprey. This mixture is used by lampreys to locate suitable spawning sites . This application is fundamental to our understanding of chemical communication in aquatic organisms .

Invasive Species Control

The use of Petromyzonol and its derivatives in controlling invasive sea lamprey populations is a cornerstone of ecosystem management in the Laurentian Great Lakes . This application is vital for maintaining the balance of the ecosystem and protecting native species .

Development of Biopesticides

The derivative 3-keto petromyzonol sulfate (3kPZS) is used in the development of the first fish pheromone biopesticide . This application has significant implications for sustainable pest management strategies .

Sensitive Analytical Methods

The combination of passive sampling and triple quadrupole mass spectrometry is a promising tool for monitoring of G. australis in New Zealand streams . This application contributes to the development of sensitive analytical methods for quantifying Petromyzonol sulfate in water .

作用機序

Target of Action

Petromyzonol, also known as 5α-Petromyzonol, is a tetrahydroxy stearol . It is primarily produced by the bile of sea lamprey larvae from the bile acid precursor acetylcholic acid . The primary targets of Petromyzonol are the olfactory chemoreceptors of adult sea lampreys .

Mode of Action

Petromyzonol sulfate, a derivative of Petromyzonol, acts as a pheromone and oviposition chemical attractant . It interacts with the olfactory chemoreceptors of adult sea lampreys, triggering a response that leads them to locate spawning streams .

Biochemical Pathways

The biosynthesis of Petromyzonol involves a series of enzymatic reactions. There is an 8000-fold increase in transcription of cyp7a1, a three-fold increase in transcription of cyp27a1, and a six-fold increase in transcription of cyp8b1 in the liver of mature male sea lamprey over immature male adults . This suggests a significant upregulation of the biochemical pathways involved in the production of Petromyzonol upon sexual maturation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Petromyzonol are unique. It is synthesized in the liver of sea lamprey larvae and then secreted into the water through the gills of sexually mature males . The compound is then detected by the olfactory chemoreceptors of adult sea lampreys in the water .

Result of Action

The release of Petromyzonol sulfate into the water acts as a signal for adult sea lampreys, guiding them to suitable spawning streams . This plays a crucial role in the reproductive cycle of the sea lamprey, influencing the location and timing of spawning .

Action Environment

The action of Petromyzonol is heavily influenced by environmental factors. The concentration of Petromyzonol in the water can affect the strength of the signal received by the adult sea lampreys . Furthermore, factors such as water temperature and flow rate could potentially impact the distribution and detection of Petromyzonol in the environment .

Safety and Hazards

将来の方向性

While specific future directions for Petromyzonol research are not detailed in the search results, it is worth noting that the compound plays a significant role in the life cycle of sea lampreys, acting as a pheromone and oviposition chemical attractant . This suggests potential areas of future research in understanding the biological mechanisms of sea lampreys and other similar species.

特性

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petromyzonol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is petromyzonol and what is its primary function?

A1: Petromyzonol is a bile alcohol primarily found in lampreys, a group of ancient jawless fish. It is most notably recognized for its role as a key component in the pheromone communication system of lampreys, particularly the sea lamprey [, , ].

Q2: How does petromyzonol act as a pheromone?

A2: Petromyzonol itself is not the primary active pheromone. It is typically found as a sulfate ester, petromyzonol sulfate (PZS). Larval lampreys release PZS into the water, which attracts migratory adults back to streams for spawning [, , ].

Q3: Are there other forms of petromyzonol with pheromonal activity?

A3: Yes, another important derivative is 3-keto petromyzonol sulfate (3kPZS). This compound is a major component of the sex pheromone released by male sea lampreys to attract ovulating females [, , , , ].

Q4: How do lampreys detect petromyzonol sulfate and its derivatives?

A4: Lampreys possess a highly sensitive olfactory system capable of detecting extremely low concentrations of PZS and 3kPZS in the water. Electro-olfactogram (EOG) recordings show that these compounds elicit strong responses from the olfactory epithelium of lampreys [, , ].

Q5: What are the downstream effects of petromyzonol sulfate and 3kPZS on lamprey behavior?

A5: PZS guides migratory adults towards spawning streams [, , ], while 3kPZS induces search and preference behaviors in ovulating females, guiding them towards males ready for spawning [, , ].

Q6: Does petromyzonol sulfate interact with other compounds to elicit behavioral responses?

A6: Research suggests that PZS can act as a pheromone antagonist, modulating the attractiveness of 3kPZS. This interaction allows female lampreys to discriminate between larval odors and the male sex pheromone, preventing them from being misled towards larval habitats during mate search [, ].

Q7: Are there any observed effects of petromyzonol derivatives on the lamprey nervous system?

A7: Yes, exposure to 3kPZS has been linked to changes in neurotransmitter levels within the lamprey brain. Studies suggest that 3kPZS can modulate serotonin (5-HT) concentrations in a sex- and brain region-dependent manner, potentially influencing behavioral responses [].

Q8: What is the molecular formula and weight of petromyzonol?

A8: Petromyzonol has the molecular formula C24H44O4 and a molecular weight of 396.62 g/mol.

Q9: How is petromyzonol sulfate (PZS) structurally different from petromyzonol?

A9: PZS is a sulfate ester of petromyzonol, meaning a sulfate group (SO3) is attached to the petromyzonol molecule. This modification significantly impacts its water solubility and pheromonal activity.

Q10: How are petromyzonol and its derivatives typically identified and quantified?

A10: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to identify and quantify petromyzonol and its sulfated derivatives in biological samples and water [, , , ].

Q11: What other analytical techniques are employed in petromyzonol research?

A11: Electro-olfactogram (EOG) recording is used to measure the olfactory sensitivity of lampreys to petromyzonol derivatives, providing insights into their pheromonal potency and the specificity of olfactory receptors [, , , , ].

Q12: What are the potential applications of petromyzonol research?

A12: Understanding the pheromone communication system of lampreys, particularly the invasive sea lamprey, has significant implications for their control and management. Synthetic pheromones could be utilized to manipulate lamprey behavior, potentially disrupting spawning, improving trapping efficiency, or guiding them away from sensitive habitats [, , , ].

Q13: What are some challenges associated with developing pheromone-based control strategies for lampreys?

A13: Challenges include synthesizing sufficient quantities of pheromone components, understanding the long-term effects of pheromone application in the environment, and ensuring the target specificity of the pheromones to minimize impacts on non-target species [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。